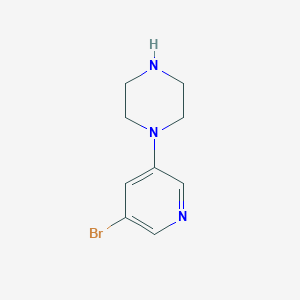

1-(5-Bromopyridin-3-yl)piperazine

Description

BenchChem offers high-quality 1-(5-Bromopyridin-3-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-3-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYRDEABHZRABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431865 | |

| Record name | 1-(5-bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412347-30-9 | |

| Record name | 1-(5-bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(5-Bromopyridin-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of the compound 1-(5-Bromopyridin-3-yl)piperazine . Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from chemical databases and provides expert analysis based on structurally related analogs. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of these properties, ensuring scientific rigor and reproducibility in a research and development setting.

Chemical Identity and Structure

-

Chemical Name: 1-(5-Bromopyridin-3-yl)piperazine

-

CAS Number: 412347-30-9

-

Molecular Formula: C₉H₁₂BrN₃

-

Molecular Weight: 242.12 g/mol

The molecular structure consists of a piperazine ring linked at the N1 position to the C3 position of a 5-bromopyridine ring. This structure is a common motif in medicinal chemistry, with the piperazine moiety often imparting favorable pharmacokinetic properties and the bromopyridine group offering a site for further chemical modification.

Predicted and Estimated Physical Properties

Due to the absence of published experimental data for 1-(5-Bromopyridin-3-yl)piperazine, the following properties are estimated based on data from structurally similar compounds and computational models.

| Property | Estimated Value/Range | Basis for Estimation and Scientific Rationale |

| Melting Point | 70 - 90 °C | The non-brominated analog, 1-(Pyridin-3-yl)piperazine, has a reported melting point of 48-52°C[1]. The addition of a bromine atom is expected to increase the molecular weight and potentially alter crystal packing, leading to a higher melting point. For comparison, 1-(2-Pyridyl)piperazine has a melting point of 85-87°C[2]. Therefore, a range of 70-90°C is a reasonable estimate. |

| Boiling Point | > 300 °C | The boiling point is anticipated to be significantly high due to the molecular weight and polar nature of the compound. The related compound 1-(Pyridin-3-yl)piperazine has a reported boiling point of 314.4 ± 22.0 °C[1]. The bromo-substituted derivative is expected to have a similar or slightly higher boiling point. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The piperazine moiety contains basic nitrogen atoms that can be protonated, suggesting some aqueous solubility, particularly at lower pH. However, the overall molecule has significant nonpolar character from the bromopyridine and piperazine rings, which will limit water solubility. High solubility in organic solvents is expected, a common characteristic of N-arylpiperazine derivatives. |

| Appearance | Predicted to be an off-white to yellow or tan solid at room temperature. | Many similar N-arylpiperazine compounds are crystalline solids with colors ranging from white to yellow or tan, depending on purity[3][4]. |

Predicted Spectroscopic Properties

The following are predicted NMR spectral characteristics based on the analysis of related bromopyridine and piperazine-containing compounds. These predictions are crucial for the structural verification of synthesized 1-(5-Bromopyridin-3-yl)piperazine.

-

¹H NMR:

-

Piperazine Protons: Two broad signals are expected for the -CH₂- groups of the piperazine ring, likely in the range of 3.0-3.5 ppm. The protons on the nitrogen attached to the pyridine ring will be deshielded compared to the protons on the other nitrogen.

-

Pyridine Protons: Three distinct signals in the aromatic region (typically 7.0-8.5 ppm) are expected for the protons on the 5-bromopyridine ring. The proton at the C2 position is likely to be the most downfield, followed by the protons at C6 and C4.

-

-

¹³C NMR:

-

Piperazine Carbons: Two signals are expected for the piperazine carbons, typically in the range of 45-55 ppm.

-

Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen. The carbon attached to the piperazine nitrogen (C3) will also show a characteristic chemical shift.

-

Experimental Protocols for Physical Property Determination

To obtain precise and verifiable data, the following experimental protocols are recommended.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound. This protocol utilizes the capillary method, a standard and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 1-(5-Bromopyridin-3-yl)piperazine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating run is performed to get an approximate melting point.

-

The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2°C per minute) near the approximate melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

Rationale: Understanding the solubility of a compound in various solvents is fundamental for its application in drug development, including formulation and in vitro assays. This protocol outlines a standard method for determining aqueous and organic solvent solubility.

Methodology:

-

Solvent Selection: A range of solvents should be tested, including purified water, buffered aqueous solutions at different pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., DMSO, ethanol, methanol, dichloromethane).

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

An excess amount of 1-(5-Bromopyridin-3-yl)piperazine is added to a known volume of the chosen solvent in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

-

-

Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

Diagram: Workflow for Solubility Assessment

Caption: Standard shake-flask method for determining equilibrium solubility.

Conclusion

References

- 1. biosynce.com [biosynce.com]

- 2. 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)piperazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic building block, 1-(5-Bromopyridin-3-yl)piperazine. This compound serves as a critical intermediate in medicinal chemistry, primarily due to the versatile reactivity of its constituent parts: the bromopyridine ring and the piperazine moiety. This document details its physicochemical properties, explores the mechanistic principles behind its synthesis, provides a detailed experimental protocol, and discusses its applications in the landscape of modern drug discovery. The guide is intended for researchers and scientists in the pharmaceutical and chemical industries, offering both theoretical grounding and practical, actionable insights for laboratory work.

Introduction: The Strategic Importance of the Arylpiperazine Scaffold

The arylpiperazine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically successful drugs targeting the central nervous system (CNS), oncology, and infectious diseases. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, often imparts favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. When coupled with a functionalized aromatic system, such as a bromopyridine, it creates a powerful scaffold for generating molecular diversity and fine-tuning biological activity.

1-(5-Bromopyridin-3-yl)piperazine (CAS No. 412347-30-9) is a prime example of such a strategic intermediate. The bromine atom on the pyridine ring serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the secondary amine of the piperazine ring is readily available for substitution. This dual reactivity allows for the systematic exploration of chemical space, a fundamental activity in lead optimization and drug development.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.

Core Properties

The key physicochemical data for 1-(5-Bromopyridin-3-yl)piperazine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 412347-30-9 | [1] |

| Molecular Formula | C₉H₁₂BrN₃ | [2] |

| Molecular Weight | 242.12 g/mol | [2] |

| Appearance | Solid | N/A |

| Storage Conditions | Room temperature, sealed in a dry, dark place | N/A |

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 1-(5-Bromopyridin-3-yl)piperazine is not publicly available, data for closely related bromopyridine and piperazine compounds provide essential guidance. Standard laboratory precautions should always be observed.

-

Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Keep away from strong oxidizing agents.

-

Synthesis of 1-(5-Bromopyridin-3-yl)piperazine: Mechanisms and Protocols

The synthesis of 1-(5-Bromopyridin-3-yl)piperazine is typically achieved through the formation of a carbon-nitrogen bond between the pyridine ring and the piperazine nucleophile. The two most prevalent and effective methods for this transformation are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SₙAr).

Mechanistic Rationale: Choosing the Right Path

The choice between Buchwald-Hartwig amination and SₙAr depends on the substrate, desired reaction conditions, and scale.

-

Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an aryl halide with an amine.[3] It is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than traditional methods. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[4] The use of bulky, electron-rich ligands is crucial for promoting the reductive elimination step and preventing side reactions.[5]

-

Nucleophilic Aromatic Substitution (SₙAr): This reaction is viable when the aromatic ring is "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). While a pyridine ring is inherently more electron-deficient than a benzene ring, facilitating nucleophilic attack, the reaction often requires elevated temperatures to proceed efficiently with a moderately activated substrate like 3,5-dibromopyridine. The reaction proceeds via the addition of the piperazine nucleophile to the pyridine ring, followed by the elimination of the bromide leaving group to restore aromaticity.

For the synthesis of 1-(5-Bromopyridin-3-yl)piperazine, the starting material is typically 3,5-dibromopyridine. The key challenge is achieving mono-substitution over di-substitution. This is generally controlled by using a stoichiometric excess of the dibromopyridine relative to the piperazine.

Logical Flow for Synthesis Strategy

Caption: Strategic workflow for the synthesis of 1-(5-Bromopyridin-3-yl)piperazine.

Detailed Experimental Protocol (Exemplary)

Reaction Scheme:

(Self-generated image, not from a direct source)

Materials:

-

3,5-Dibromopyridine

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Argon or Nitrogen (inert gas)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3,5-dibromopyridine (1.5-2.0 equivalents), piperazine (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (1-2 mol%), and BINAP (2-4 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous toluene via cannula.

-

Reaction: Stir the resulting mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-(5-Bromopyridin-3-yl)piperazine as a solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1-(5-Bromopyridin-3-yl)piperazine.

Applications in Drug Discovery and Medicinal Chemistry

1-(5-Bromopyridin-3-yl)piperazine is not an active pharmaceutical ingredient (API) itself but rather a valuable building block for the synthesis of more complex molecules with potential therapeutic activity. Its utility stems from its bifunctional nature, allowing for sequential or orthogonal chemical modifications.

-

As a Scaffold: The core structure provides a well-defined three-dimensional arrangement of atoms that can be elaborated upon to interact with biological targets such as G-protein coupled receptors (GPCRs), kinases, and other enzymes.

-

Vector for Suzuki and Other Cross-Coupling Reactions: The bromine atom on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling extensive Structure-Activity Relationship (SAR) studies.

-

Piperazine Derivatization: The secondary amine of the piperazine moiety can be readily functionalized through reactions such as acylation, alkylation, reductive amination, or sulfonylation. This allows for the introduction of diverse substituents that can modulate physicochemical properties (e.g., solubility, lipophilicity) and engage in specific interactions with a biological target.

While specific, publicly disclosed drug candidates using this exact intermediate are limited, its structure is analogous to fragments found in numerous patented compounds, highlighting its relevance in the design of novel therapeutics.

Conclusion

1-(5-Bromopyridin-3-yl)piperazine is a strategically important building block in the field of medicinal chemistry. Its well-defined structure and dual points for chemical modification make it an ideal starting point for the synthesis of compound libraries for high-throughput screening and a valuable intermediate in lead optimization campaigns. A solid understanding of its synthesis, particularly through robust methods like the Buchwald-Hartwig amination, and its potential for diverse chemical elaboration, empowers drug discovery professionals to efficiently explore novel chemical space in the quest for new therapeutics.

References

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromopyridin-2-yl)piperazine. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 1-(5-Bromopyridin-3-yl)piperazine. Retrieved from [Link]

-

Thieme. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]

-

PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.

- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

PubChemLite. (n.d.). 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US2606906A - 1-(2-pyridyl) piperazine and process of preparing same.

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

- 1. 1-(5-Bromopyridin-3-yl)piperazine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 1-(3-Bromopyridin-2-yl)piperazine | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. US2606906A - 1-(2-pyridyl) piperazine and process of preparing same - Google Patents [patents.google.com]

- 5. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

A Technical Guide to the Aqueous Solubility of 1-(5-Bromopyridin-3-yl)piperazine for Pharmaceutical Development

Abstract

Solubility is a critical physicochemical property that governs the developability of new chemical entities into effective drug products.[1][2][3] Poor aqueous solubility is a major hurdle in pharmaceutical development, often leading to inadequate bioavailability, variable therapeutic outcomes, and challenges in formulation.[1][2] This guide provides an in-depth technical overview of the methodologies and considerations for determining the aqueous solubility of 1-(5-Bromopyridin-3-yl)piperazine, a heterocyclic compound representative of scaffolds frequently encountered in medicinal chemistry.[4][5][6] We present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, discuss the underlying scientific principles, and offer a framework for data interpretation and presentation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and advancement of new pharmaceutical candidates.

Introduction: The Central Role of Solubility

1-(5-Bromopyridin-3-yl)piperazine is a substituted piperazine derivative, a class of compounds of significant interest in medicinal chemistry due to their versatile structure and broad pharmacological activities.[4][5][6][7] The piperazine ring, with its two basic nitrogen atoms, often enhances water solubility and improves pharmacokinetic properties.[5][6] However, the overall solubility of a molecule is a complex interplay of its various structural features and the external environment.

Aqueous solubility is a fundamental parameter that must be accurately characterized early in the drug discovery process.[8][9][10] It directly influences:

-

Bioavailability: A drug must be in solution at the site of absorption to enter systemic circulation.[1][2]

-

Formulation Development: Solubility dictates the choice of dosage form (e.g., oral solid, parenteral solution) and the necessary excipients.[3]

-

In Vitro Assay Performance: Low solubility can cause compound precipitation in biological assays, leading to unreliable and misleading results.[8][9][10]

-

Toxicology Studies: Poor solubility can complicate dose administration in toxicology studies, potentially underestimating a compound's toxicity.[8][9]

This guide will focus on the two primary types of solubility measurements relevant to pharmaceutical research: thermodynamic solubility and kinetic solubility .

Physicochemical Context of 1-(5-Bromopyridin-3-yl)piperazine

While specific, experimentally-derived data for 1-(5-Bromopyridin-3-yl)piperazine is not widely published, its structure allows for several predictions that inform the experimental design for solubility determination.

-

Ionization (pKa): The piperazine moiety contains two nitrogen atoms that are basic and can be protonated. The pyridine ring nitrogen is also basic, though typically less so. This means the compound's solubility is expected to be highly dependent on pH. At lower (acidic) pH, the molecule will become protonated, forming cationic salts that are generally much more soluble in water.

-

Lipophilicity (LogP): The presence of the bromopyridinyl group contributes to the molecule's lipophilicity, which tends to decrease aqueous solubility. The interplay between the basic, hydrophilic piperazine ring and the more lipophilic aromatic system will determine the overall solubility profile.

-

Solid-State Properties: The crystal lattice energy of the solid form of the compound must be overcome for dissolution to occur. Different polymorphic forms of a compound can exhibit significantly different solubilities.[11]

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a compound dissolved in a solvent at equilibrium with its solid phase under specific conditions (e.g., temperature, pH).[12][13] The shake-flask method is the universally recognized gold standard for determining this value.[13][14][15][16]

Principle of the Shake-Flask Method

The method involves suspending an excess amount of the solid compound in a chosen solvent system and agitating the mixture for a prolonged period until equilibrium is achieved.[14] After this period, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified.[14][17]

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system for determining the thermodynamic solubility of 1-(5-Bromopyridin-3-yl)piperazine in various aqueous buffers.

Materials:

-

1-(5-Bromopyridin-3-yl)piperazine (solid powder, purity >98%)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as recommended by ICH and WHO guidelines)[15][18]

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated pH meter

-

Analytical balance

-

HPLC-UV system for quantification

Procedure:

-

Preparation: Add an excess amount of solid 1-(5-Bromopyridin-3-yl)piperazine to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation was achieved. A preliminary test can help estimate the required amount.[14][19]

-

Solvent Addition: Add a precise volume of the desired pre-equilibrated aqueous buffer (e.g., 2 mL) to the vial.

-

pH Verification (Initial): Measure and record the initial pH of the resulting suspension.[14]

-

Equilibration: Secure the vials on an orbital shaker set to a constant temperature (typically 25°C for standard measurements or 37°C for biopharmaceutical relevance).[15][18] Agitate for 24 to 48 hours. The extended time is crucial to ensure the system reaches true equilibrium.[9][14][20]

-

Phase Separation: After incubation, allow the vials to stand briefly. Separate the saturated supernatant from the excess solid. This can be done by:

-

Centrifuging the vial at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtering the suspension through a low-binding 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid adsorption losses.

-

-

pH Verification (Final): Measure and record the pH of the clarified supernatant.[14] A significant change from the initial pH may indicate issues and should be noted.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method.[12][20][21][22] Prepare a standard calibration curve of the compound to ensure accurate quantification.[21]

-

Replication: Perform the entire experiment in triplicate for each condition to ensure reproducibility.[15]

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Kinetic Solubility for High-Throughput Screening

In early drug discovery, speed is often prioritized over the precision of the shake-flask method. Kinetic solubility assays are used for rapid screening of large numbers of compounds.[8][9][11] This method measures the concentration at which a compound precipitates out of an aqueous buffer when added from a concentrated organic stock solution (typically DMSO).[9][11][23]

The resulting value is not a true equilibrium value and is often higher because the high initial concentration of dissolved compound can form a supersaturated solution.[14] Nevertheless, it is an invaluable tool for ranking compounds and flagging potential solubility liabilities early.[11]

Principle of the Nephelometric Method

A common kinetic assay involves nephelometry. A DMSO stock solution of the test compound is added to an aqueous buffer in a microtiter plate. The plate is scanned with a nephelometer, which measures light scattering caused by the formation of precipitate. The concentration at which light scattering significantly increases above the background is reported as the kinetic solubility.[11][23]

Detailed Experimental Protocol: Kinetic Nephelometry Assay

Materials:

-

1-(5-Bromopyridin-3-yl)piperazine (dissolved in 100% DMSO, e.g., 10 mM stock)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

96-well or 384-well microtiter plates

-

Automated liquid handler (recommended) or multichannel pipettes

-

Plate-based nephelometer

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).[23]

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[23]

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., 98 µL) to each well to achieve the desired final concentration and initiate precipitation. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.

-

Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours.[23]

-

Measurement: Place the microtiter plate in a nephelometer and measure the light scattering in each well.[23]

-

Data Analysis: Determine the lowest concentration at which a significant increase in light scattering is observed compared to controls. This concentration is the kinetic solubility limit.

Workflow Visualization

Caption: High-Throughput Kinetic Solubility Workflow using Nephelometry.

Data Presentation and Interpretation

As no public solubility data for 1-(5-Bromopyridin-3-yl)piperazine is available, the following tables serve as templates for presenting experimentally determined results.

Table 1: Thermodynamic Solubility of 1-(5-Bromopyridin-3-yl)piperazine at 37°C

| Buffer System | pH (Final) | Solubility (µg/mL) | Solubility (µM) | Method |

| HCl Buffer | 1.2 | [Insert Value] | [Insert Value] | Shake-Flask |

| Acetate Buffer | 4.5 | [Insert Value] | [Insert Value] | Shake-Flask |

| Phosphate Buffer | 6.8 | [Insert Value] | [Insert Value] | Shake-Flask |

| Phosphate Buffer | 7.4 | [Insert Value] | [Insert Value] | Shake-Flask |

Interpretation: Based on its chemical structure, the solubility of 1-(5-Bromopyridin-3-yl)piperazine is expected to be significantly higher at pH 1.2 and 4.5, where the piperazine nitrogens are protonated, compared to pH 6.8 and 7.4. Low solubility at near-neutral pH could be a potential challenge for oral absorption.

Table 2: Kinetic vs. Thermodynamic Solubility in PBS (pH 7.4)

| Assay Type | Solubility (µg/mL) | Comments |

| Kinetic (Nephelometry) | [Insert Value] | Represents precipitation from a supersaturated state; useful for HTS ranking. |

| Thermodynamic (Shake-Flask) | [Insert Value] | Represents true equilibrium; essential for formulation and regulatory filings. |

Interpretation: The kinetic solubility value is almost always higher than the thermodynamic solubility.[20] A large difference between the two may indicate that the compound readily forms supersaturated solutions, which can be a complex factor in its in vivo behavior.

Conclusion and Future Directions

Accurate solubility determination is a non-negotiable step in the progression of any new chemical entity.[10][24] For a compound like 1-(5-Bromopyridin-3-yl)piperazine, understanding its pH-dependent solubility profile is paramount. The protocols detailed in this guide for both thermodynamic and kinetic solubility provide a robust framework for generating the critical data needed to make informed decisions in a drug development program. Should the compound exhibit low solubility in the physiological pH range of 1.2-6.8, formulation scientists can use this data to explore solubility enhancement techniques, such as salt formation or amorphous solid dispersions.[2][10]

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]

-

ScienceDirect. (2025). Aqueous drug solubility: Significance and symbolism. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC. Available from: [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Available from: [Link]

-

PubMed. (2012). Drug solubility: importance and enhancement techniques. Available from: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

-

Pharmatech. (2020). The Importance of Solubility for New Drug Molecules. Available from: [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Available from: [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Available from: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Available from: [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

-

ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

PubMed. (n.d.). The medicinal chemistry of piperazines: A review. Available from: [Link]

-

Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Available from: [Link]

-

International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]

-

ResearchGate. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

-

ResearchGate. (2013). Any official guideline to conduct solubility studies?. Available from: [Link]

-

Blogger. (2025). The Role of Piperazine Derivatives in Drug Discovery. Available from: [Link]

-

Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available from: [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available from: [Link]

-

World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available from: [Link]

-

AbacipharmTech. (n.d.). 1-(5-Bromopyridin-3-yl)piperazine. Available from: [Link]

-

Arctom. (n.d.). CAS NO. 1823511-42-7 | 1-(5-Bromopyridin-3-yl)piperidine-4-carboxylic acid. Available from: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. nbinno.com [nbinno.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. improvedpharma.com [improvedpharma.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. who.int [who.int]

- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. database.ich.org [database.ich.org]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pharmaguru.co [pharmaguru.co]

- 22. researchgate.net [researchgate.net]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 24. Aqueous drug solubility: Significance and symbolism [wisdomlib.org]

synthesis of 1-(5-Bromopyridin-3-yl)piperazine

An In-depth Technical Guide to the Synthesis of 1-(5-Bromopyridin-3-yl)piperazine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for preparing 1-(5-Bromopyridin-3-yl)piperazine, a valuable building block in medicinal chemistry. The narrative emphasizes the rationale behind methodological choices, offering field-proven insights to ensure procedural success and reproducibility.

Strategic Importance in Drug Discovery

The piperazine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] Its utility stems from its ability to improve the pharmacokinetic properties of a molecule and to serve as a versatile linker for arranging pharmacophoric groups.[1] The title compound, 1-(5-Bromopyridin-3-yl)piperazine, is a particularly useful intermediate. The pyridine nitrogen offers a hydrogen bond acceptor site, while the bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions, enabling the exploration of diverse chemical space in drug development programs.[3]

Retrosynthetic Analysis and Core Synthetic Challenges

A retrosynthetic analysis of the target molecule reveals that the core challenge lies in the formation of the C-N bond between the pyridine ring and the piperazine moiety. The primary disconnection breaks this bond, leading to two key starting materials: a 3,5-disubstituted pyridine (such as 3,5-dibromopyridine) and piperazine.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Mono-Arylation using a Protecting Group

To ensure mono-substitution, the most reliable method involves using mono-Boc-protected piperazine. This is a two-step process: coupling followed by deprotection.

Step 1: Buchwald-Hartwig Coupling

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 3,5-Dibromopyridine (1.0 eq) | Starting material. |

| Amine | tert-butyl piperazine-1-carboxylate (1.0-1.2 eq) | Protected amine ensures mono-arylation. |

| Pd Source | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Common, effective palladium precursors. [4] |

| Ligand | (±)-BINAP (1.2-1.5 eq relative to Pd) or Xantphos | Bulky phosphine ligands facilitate reductive elimination. [4] |

| Base | NaOt-Bu or Cs₂CO₃ (2.0-3.0 eq) | Strong, non-nucleophilic base is required for deprotonation. [4] |

| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Aprotic solvents are standard for this reaction. [5] |

| Temperature | 80-110 °C | Provides thermal energy to drive the catalytic cycle. [4] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the Pd(0) catalyst. |

Methodology:

-

To a dry Schlenk flask under an inert atmosphere, add 3,5-dibromopyridine, tert-butyl piperazine-1-carboxylate, the palladium precursor, and the phosphine ligand. [4]2. Add the base (e.g., Sodium tert-butoxide).

-

Add anhydrous toluene via syringe.

-

Heat the resulting mixture to 100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate.

Step 2: Boc Deprotection

-

Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane (4M). [6]3. Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO₃ or NaOH (1M) until the pH is >9.

-

Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the final product, 1-(5-Bromopyridin-3-yl)piperazine. The product can be further purified by crystallization or a second chromatographic separation if necessary.

Caption: Two-step synthesis workflow using a protecting group strategy.

Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a viable alternative, particularly in process chemistry where avoiding expensive palladium catalysts is desirable. [7]This reaction relies on the electron-deficient nature of the pyridine ring to facilitate the attack of a nucleophile (piperazine), displacing a leaving group (bromide). [1][8]

Mechanistic Considerations

The classical SNAr mechanism proceeds via a two-step addition-elimination sequence through a discrete, negatively charged intermediate known as a Meisenheimer complex. [8]However, some SNAr reactions can also proceed through a concerted mechanism. [9][10]For this system, the addition of piperazine at the C3 position is followed by the expulsion of the bromide ion to restore aromaticity.

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 3,5-Dibromopyridine (1.0 eq) | The electron-withdrawing effect of the second bromine and the ring nitrogen activates the substrate. |

| Nucleophile | Piperazine (5-10 eq) | A large excess of piperazine is used to favor mono-substitution and minimize diarylation. |

| Base | K₂CO₃ or DIPEA (optional, 2.0 eq) | Can act as an acid scavenger. Often, excess piperazine serves as the base. |

| Solvent | DMSO, NMP, or neat conditions | High-boiling polar aprotic solvents can accelerate the reaction. |

| Temperature | 120-160 °C | Higher temperatures are typically required compared to Buchwald-Hartwig amination. |

Experimental Protocol: Excess Amine Method

-

Charge a round-bottom flask or pressure vessel with 3,5-dibromopyridine and a large excess of piperazine (e.g., 10 equivalents).

-

Add a high-boiling solvent like DMSO, or run the reaction neat (no solvent).

-

Heat the mixture to 140-150 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with water and a suitable organic solvent like ethyl acetate.

-

Perform a liquid-liquid extraction. The excess piperazine will largely remain in the aqueous phase.

-

Wash the organic phase repeatedly with water to remove residual piperazine and DMSO.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude product will likely contain a mixture of the desired mono-substituted product and some di-substituted byproduct. Purify via column chromatography or by crystallization of a salt (e.g., the dihydrochloride salt) to isolate the pure 1-(5-Bromopyridin-3-yl)piperazine. [11]

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential.

-

Purification: Flash column chromatography on silica gel is the most common method for isolating the product from starting materials and byproducts. A gradient elution system, such as Dichloromethane/Methanol or Ethyl Acetate/Hexanes with a small amount of triethylamine (to prevent tailing on the silica), is often effective.

-

Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

HPLC/UPLC: To determine the final purity of the compound.

-

Conclusion

The is readily achievable through established organic chemistry methodologies. The Buchwald-Hartwig amination , particularly when paired with a mono-protected piperazine strategy, offers a reliable and high-yielding route suitable for laboratory-scale synthesis where control and purity are paramount. For larger-scale industrial applications, Nucleophilic Aromatic Substitution using a large excess of piperazine may be a more cost-effective, albeit potentially lower-yielding, alternative. The choice of method should be guided by the specific requirements of the research program, considering factors such as scale, cost, available equipment, and desired purity.

References

-

Audouze, K., Nielsen, E. Ø., Olsen, G. M., Ahring, P., Jørgensen, T. D., Peters, D., Liljefors, T., & Balle, T. (2006). 1-(5,6-Dibromopyridin-3-yl)piperazine Synthesis. Journal of Medicinal Chemistry, 49(11), 3159–3171. Available at: [Link] (Note: While the direct link is to a similar compound, the deprotection step is relevant).

-

Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Chem-Station Synthesis Procedure Database. Available at: [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]

-

Jensen, K. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark Orbit. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Luo, H., Li, Y., Zhang, Y., Lu, Q., An, Q., Xu, M., Li, S., Li, J., & Li, B. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Ma, D., & Cai, Q. (2018). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 23(5), 1152. Available at: [Link]

- Google Patents. (2013). US20130116245A1 - Alkylated piperazine compounds.

-

Reid, J. P., Sigman, M. S., & Toste, F. D. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature, 556(7700), 363–367. Available at: [Link] (Note: This links to a high-level discussion of the mechanism).

- Google Patents. (1979). US4234584A - Process for preparing piperazine derivatives.

-

Salerno, L., Pittalà, V., Romeo, G., Siracusa, M. A., & Modica, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6524. Available at: [Link]

-

University of Zurich ZORA. (2018). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Available at: [Link]

- Google Patents. (1952). US2606906A - 1-(2-pyridyl) piperazine and process of preparing same.

- Google Patents. (1959). US2919275A - Purification of piperazine.

-

ResearchGate. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]

- Google Patents. (1995). WO1995033725A1 - Novel processes and intermediates for the preparation of piperazine derivatives.

- Google Patents. (2020). CN111995569A - Preparation method of cyclin-dependent kinase inhibitor intermediate.

-

ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Available at: [Link]

- Google Patents. (2004). US20040162282A1 - Substituted piperazines.

-

MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

-

PubMed. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug... Scientific Reports. Available at: [Link]

-

PubChem. (n.d.). 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. 1-(5,6-DibroMopyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 1-(5-Bromopyridin-3-yl)piperazine: Strategic Synthesis, Mechanistic Insights, and Practical Application

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 1-(5-bromopyridin-3-yl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The N-aryl piperazine motif is a privileged scaffold found in numerous biologically active molecules.[1][2] This document moves beyond a simple recitation of protocols to offer a strategic comparison of viable synthetic routes, a detailed mechanistic exploration of the preferred pathway, and a comprehensive, field-tested experimental procedure. The primary focus is placed on the Palladium-catalyzed Buchwald-Hartwig amination, justified by a critical analysis of its advantages over classical Nucleophilic Aromatic Substitution (SNAr) for this specific substitution pattern. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-understood method for the synthesis of this key intermediate.

Strategic Analysis: Choosing the Optimal C-N Bond Formation

The core transformation required for the synthesis of 1-(5-bromopyridin-3-yl)piperazine is the formation of a carbon-nitrogen bond between the C3 position of the pyridine ring and a nitrogen atom of the piperazine moiety. Retrosynthetically, this involves a disconnection at the aryl C-N bond, pointing to 3,5-dibromopyridine and piperazine as logical starting materials. The key challenge lies in achieving a regioselective mono-amination. Two primary strategies are considered for this transformation: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

The Nucleophilic Aromatic Substitution (SNAr) Pathway: An Evaluation

SNAr is a classical, two-step addition-elimination mechanism.[3] For this reaction to proceed efficiently, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) via resonance.[4]

In the case of a pyridine ring, the ring nitrogen itself acts as an electron-withdrawing group. However, its ability to stabilize the negative charge of the Meisenheimer intermediate is position-dependent. For substitution at the 2- (ortho) and 4- (para) positions, the negative charge can be effectively delocalized onto the electronegative nitrogen atom, significantly stabilizing the intermediate and facilitating the reaction.[5][6]

Conversely, when the leaving group is at the 3- (meta) position, as in 3,5-dibromopyridine, resonance delocalization of the negative charge onto the ring nitrogen is not possible.[5] The resulting intermediate is significantly less stable, rendering the 3-halopyridine substrate largely unreactive towards SNAr under standard conditions.[5] Consequently, SNAr is an inefficient and low-yielding strategy for this particular target molecule.

Caption: General mechanism for SNAr at an activated position.

The Buchwald-Hartwig Amination: The Superior Strategy

The limitations of classical methods like SNAr led to the development of powerful transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become the gold standard for forming C-N bonds.[7] Its primary advantage is its broad substrate scope and tolerance for a wide array of functional groups, eliminating the need for strong ring activation.[7] The reaction proceeds through a catalytic cycle that does not rely on the formation of a Meisenheimer complex, thus bypassing the positional unreactivity of the 3-bromopyridine substrate. This makes it the ideal and most reliable method for the synthesis of 1-(5-Bromopyridin-3-yl)piperazine.

The Preferred Synthetic Pathway: Buchwald-Hartwig Amination

The recommended synthesis proceeds via the palladium-catalyzed mono-amination of 3,5-dibromopyridine with piperazine. Controlling the stoichiometry is key to minimizing the formation of the bis-arylated byproduct.

Mechanistic Deep Dive

The reaction mechanism proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[7]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (3,5-dibromopyridine), inserting into the C-Br bond to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the Pd(II) center. A base (e.g., Sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Reagent Matrix: A Causal Analysis

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of each component.

-

Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) source that readily forms the active catalyst in solution.

-

Ligand: Bulky, electron-rich phosphine ligands are critical. Bidentate phosphine ligands like (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are effective as they stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[7]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) is a standard and highly effective choice.

-

Solvent: An anhydrous, aprotic, and relatively high-boiling solvent is necessary to ensure the stability of the catalyst system and allow the reaction to proceed at an appropriate rate. Toluene is an excellent choice.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Buchwald-Hartwig amination of bromopyridines and should be performed by trained chemists under an inert atmosphere.[8]

Materials:

-

3,5-Dibromopyridine

-

Piperazine (use of a significant excess is recommended to favor mono-substitution)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 3,5-dibromopyridine (1.0 eq), piperazine (3.0 - 5.0 eq), NaOt-Bu (1.4 eq), BINAP (0.04 eq), and Pd₂(dba)₃ (0.02 eq).

-

Solvent Addition: Add anhydrous toluene via cannula or syringe. The volume should be sufficient to create a stirrable slurry (e.g., ~5-10 mL per mmol of the limiting reagent).

-

Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to 80-100 °C. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a larger volume of an organic solvent like ethyl acetate or dichloromethane.

-

Extraction: Wash the organic mixture sequentially with water and then brine to remove excess piperazine and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude residue is then purified by flash column chromatography on silica gel to isolate the desired 1-(5-bromopyridin-3-yl)piperazine from starting material and the bis-arylated byproduct.

Data Summary

The following table outlines representative parameters for the described synthesis. Actual yields may vary based on scale and specific reaction optimization.

| Parameter | Value/Description | Rationale |

| Limiting Reagent | 3,5-Dibromopyridine | To be fully consumed. |

| Piperazine Stoich. | 3.0 - 5.0 eq | Excess minimizes bis-arylation. |

| Catalyst Loading | 1-2 mol% Pd | Efficient turnover. |

| Ligand Loading | 2-4 mol% | Typically a 1:1 or 2:1 Ligand:Pd ratio. |

| Base Stoich. | 1.4 eq | Sufficient to drive the reaction to completion. |

| Temperature | 80 - 100 °C | Provides necessary thermal energy. |

| Typical Yield | 60 - 85% | Post-purification. |

Safety and Handling

-

Reagents: 3,5-dibromopyridine and piperazine are irritants. Sodium tert-butoxide is corrosive and reacts violently with water. Palladium catalysts and phosphine ligands should be handled with care.

-

Procedure: The reaction must be conducted in a well-ventilated fume hood under an inert atmosphere. The use of appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides Source: ResearchGate URL: [Link]

-

Title: (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists Source: ResearchGate URL: [Link]

-

Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: National Institutes of Health URL: [Link]

- Title: Preparation method of cyclin-dependent kinase inhibitor intermediate Source: Google Patents URL

-

Title: Nucleophilic Aromatic Substitution of Heteroarenes Source: YouTube URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC) URL: [Link]

-

Title: Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine Source: YouTube URL: [Link]

-

Title: Nucleophilic Aromatic Substitution Source: YouTube URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to the Synthesis of 1-(5-Bromopyridin-3-yl)piperazine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromopyridin-3-yl)piperazine is a crucial building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. Its synthesis is a key step in the development of numerous drug candidates. This technical guide provides an in-depth analysis of the primary synthetic routes to this important intermediate, focusing on the selection of starting materials and the rationale behind the core chemical transformations. We will explore the two predominant methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr), offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in making informed decisions for their synthetic strategies.

Introduction

The substituted piperazine moiety is a privileged scaffold in drug discovery, known for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophoric elements. Specifically, the 1-(5-Bromopyridin-3-yl)piperazine core is a recurring motif in a variety of therapeutic agents. The bromine atom on the pyridine ring provides a convenient handle for further functionalization, typically through cross-coupling reactions, allowing for the exploration of a broad chemical space. A robust and efficient synthesis of this intermediate is therefore of paramount importance. This guide will dissect the most common and effective methods for its preparation.

Primary Synthetic Strategies: A Comparative Overview

The construction of the C-N bond between the pyridine ring and the piperazine nitrogen is the central challenge in the synthesis of 1-(5-Bromopyridin-3-yl)piperazine. The two most widely employed and successful strategies to achieve this are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Table 1: Comparison of Primary Synthetic Routes

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Starting Materials | 3,5-Dihalopyridine (e.g., 3,5-dibromopyridine), Piperazine (often N-Boc protected) | 3,5-Dihalopyridine or an activated pyridine (e.g., 3-bromo-5-nitropyridine), Piperazine (often N-Boc protected) |

| Key Reagents | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Strong base (e.g., NaOtBu) | Strong base (e.g., K₂CO₃, Et₃N), often requires an electron-withdrawing group on the pyridine ring |

| Reaction Conditions | Typically anhydrous and inert atmosphere, moderate to high temperatures (80-110 °C) | Can be run under less stringent conditions, but may require higher temperatures or microwave irradiation |

| Advantages | Broad substrate scope, high efficiency, and good functional group tolerance.[1] | Can be more cost-effective (avoids precious metal catalysts), simpler reaction setup. |

| Disadvantages | Cost of palladium catalyst and ligands, sensitivity to air and moisture. | Limited to activated pyridine systems, may require harsher conditions, and can have lower yields. |

The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] It has become a staple in modern synthetic organic chemistry due to its broad applicability and high efficiency.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the 3,5-dibromopyridine to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The piperazine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired 1-(5-Bromopyridin-3-yl)piperazine, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of the phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands are often employed to promote both the oxidative addition and reductive elimination steps, while preventing catalyst decomposition.

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is a representative example for the synthesis of 1-(5-Bromopyridin-3-yl)piperazine via a Buchwald-Hartwig amination.

Materials:

-

3,5-Dibromopyridine

-

N-Boc-piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq), N-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq) in anhydrous toluene.

-

Seal the Schlenk flask, and evacuate and backfill with an inert gas three times.

-

Add the catalyst solution to the Schlenk flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate.

-

The Boc-protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.[2]

The Nucleophilic Aromatic Substitution (SNAr) Approach

Nucleophilic aromatic substitution is another common strategy for the synthesis of arylpiperazines.[3] This method is particularly effective when the pyridine ring is activated by an electron-withdrawing group.

Mechanistic Rationale

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The piperazine acts as a nucleophile and attacks the electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the leaving group (in this case, a bromide ion).

The presence of an electron-withdrawing group on the pyridine ring is crucial as it helps to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

Caption: Figure 2: Simplified Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr

The following protocol outlines a general procedure for the synthesis of 1-(5-Bromopyridin-3-yl)piperazine via an SNAr reaction.

Materials:

-

3,5-Dibromopyridine

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

Procedure:

-

To a round-bottom flask, add 3,5-dibromopyridine (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).

-

Add DMF as the solvent.

-

Heat the reaction mixture to 120-150 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Microwave-assisted synthesis can significantly reduce the reaction time for SNAr reactions.[4][5]

Alternative Starting Materials

While 3,5-dibromopyridine is the most common starting material, other di-substituted pyridines can also be employed.

-

3-Bromo-5-iodopyridine: The greater reactivity of the C-I bond compared to the C-Br bond allows for selective mono-amination at the 5-position under milder conditions. Copper-catalyzed conditions have been reported for the reaction of 3-bromo-5-iodopyridine with amines.[4]

-

5-Bromo-3-nitropyridine: The strongly electron-withdrawing nitro group highly activates the C3 position for nucleophilic aromatic substitution. The reaction with piperazine can proceed readily, often without the need for a metal catalyst. The resulting nitro-intermediate is then reduced to the corresponding amine, which can be further modified if desired. A common reduction method involves using a reducing agent like sodium dithionite or catalytic hydrogenation.[6]

Conclusion

The synthesis of 1-(5-Bromopyridin-3-yl)piperazine is a well-established process with two primary and robust methodologies: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution. The choice between these two routes will depend on several factors including the scale of the synthesis, cost considerations, and the availability of specialized equipment. The Buchwald-Hartwig amination offers greater versatility and efficiency for a broader range of substrates, while SNAr can be a more straightforward and cost-effective option for activated pyridine systems. A thorough understanding of the underlying mechanisms and experimental parameters, as outlined in this guide, is essential for the successful and efficient synthesis of this key pharmaceutical intermediate.

References

- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.

- Chepelev, V. M., et al. (2001). Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. Helvetica Chimica Acta, 84(7), 1831-1848.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Gudmundsson, K. S., et al. (2011).

- BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(allyl)

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.

- Kim, H. S., et al. (2006). Progress in arylpiperazine synthesis by the catalytic amination reaction. Tetrahedron Letters, 47(21), 3549-3552.

-

Routier, S., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][4][7]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6896-6905.

-

Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]

-

Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][4][7]thiadiazole Series. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine.

-

AbacipharmTech. (n.d.). 1-(5-Bromopyridin-3-yl)piperazine. Retrieved from [Link]

- Farrell, R. P., et al. (2013). An Efficient, Regioselective Amination of 3,5‐Disubstituted Pyridine N‐Oxides Using Saccharin as an Ammonium Surrogate.

- Stella, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6543.

- Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Drug Research, 72(05), 263-273.

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

- Patel, D., et al. (2012). Microwave-assisted synthesis of coumarin based 1,3,5-triazinyl piperazines and piperidines and their antimicrobial activities. Acta Poloniae Pharmaceutica, 69(5), 879-891.

- Williams, A. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 48(4), 939-948.

- Al-Soud, Y. A., et al. (2016). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 21(11), 1469.

- Andersen, H. (2010). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- Maj, A., et al. (2021).

- Menche, D., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 793.

- Iaroshenko, V. O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18041-18052.

- Patel, A. B., et al. (2018). Microwave assisted synthesis and antibacterial activity of benzyl piperazine with pyrimidine and isoindolinedione. Organic Chemistry: An Indian Journal, 14(3), 1-5.